Salicylaldehyde

Description

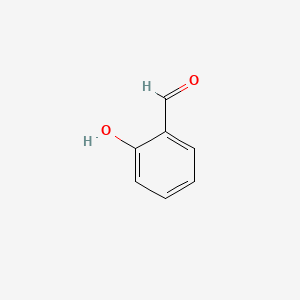

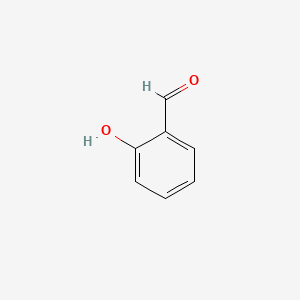

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQUZDBALVYZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29734-89-2 | |

| Record name | Benzaldehyde, 2-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29734-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1021792 | |

| Record name | Salicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; colorless or pale yellow; bitter almond odor. Sinks and mixes slowly in water. (USCG, 1999), Colorless or dark red liquid with a bitter odor of almonds; [Hawley] Colorless or pale yellow liquid; [CAMEO] Colorless or light yellow oily liquid with almond-like odor; [MSDSonline], Liquid, colourless to straw coloured oily liquid with a pungent, bitter, almond-like odour | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6989 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Salicyladehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/817/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

386 °F at 760 mmHg (USCG, 1999), 197 °C, 196.00 to 197.00 °C. @ 760.00 mm Hg | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

172 °F (USCG, 1999), ca.78 °C (172 °F) - closed cup | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water, 1.7X10+4 mg/L at 86 °C, Slightly soluble in water, Slightly soluble in chloroform; miscible with ethanol; very soluble in acetone, benzene, Soluble in most organic solvents and oils, 17 mg/mL at 86 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Salicyladehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/817/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1674 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.167 g/cu cm at 20 °C/4 °C, 1.159-1.170 | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salicyladehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/817/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.2 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 4.2 (Air = 1) | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.09 mmHg at 90 °F (USCG, 1999), 0.59 [mmHg], 0.593 mm Hg at 25 °C /calculated from experimentally derived coefficients/ | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6989 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless, oily liquid or dark-red oil, Colorless to straw, oily liquid | |

CAS No. |

90-02-8, 27761-48-4 | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC187662 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SALICYLALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Salicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17K64GZH20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19.4 °F (USCG, 1999), -7 °C, 0.7 °C | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Salicylaldehyde from Phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing salicylaldehyde (B1680747) from phenol (B47542). It delves into the detailed mechanisms of key named reactions, offers step-by-step experimental protocols, and presents quantitative data to facilitate comparison and optimization. The content is tailored for professionals in chemical research and drug development who require a thorough understanding of these important formylation reactions.

Introduction

Salicylaldehyde (2-hydroxybenzaldehyde) is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, fragrances, and other fine chemicals. Its versatile reactivity, stemming from the presence of both a hydroxyl and an aldehyde group on the aromatic ring, makes it a valuable building block in organic synthesis. The ortho-formylation of phenol is the most direct approach to its synthesis, and several named reactions have been developed for this purpose. This guide will focus on the most prominent methods: the Reimer-Tiemann reaction and the Duff reaction, while also exploring modern, selective alternatives.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic and widely studied method for the ortho-formylation of phenols.[1][2][3] It typically involves the reaction of a phenol with chloroform (B151607) in the presence of a strong base.[4] While effective for many hydroxy-aromatic compounds, it is known for often moderate yields.[4][5]

Reaction Mechanism

The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate.[2][4] The strong base deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to generate the highly electrophilic dichlorocarbene.[2] Concurrently, the phenol is deprotonated by the base to form a phenoxide ion, which is a more potent nucleophile than phenol itself.[2] The electron-rich phenoxide ring then attacks the dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group.[2][6] The resulting intermediate is then hydrolyzed to yield salicylaldehyde.[2]

Caption: Mechanism of the Reimer-Tiemann Reaction.

Quantitative Data

The yield of the Reimer-Tiemann reaction is influenced by several factors, including the choice of base, solvent, and reaction temperature.

| Phenol Derivative | Base | Solvent System | Temperature (°C) | Yield of Salicylaldehyde (%) | Reference |

| Phenol | NaOH | Water/Chloroform | 60-65 | ~30 | [7] |

| Phenol | NaOH | Methanol/Toluene (1:1) | 65-68 | 60.2 | [8] |

| Phenol | NaOH | Ethanol/Toluene (1:1) | 80-90 | 50.9 | [8] |

| Phenol | NaOH | Isopropanol/Toluene (1:1) | 80-90 | 49.1 | [8] |

| β-Naphthol | NaOH | Ethanol/Water | 70-80 | Varies | [6] |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of salicylaldehyde from phenol via the Reimer-Tiemann reaction.

Materials:

-

Phenol (25 g)

-

Sodium hydroxide (B78521) (80 g)

-

Chloroform (60 g, 40.5 mL)

-

Water

-

Sulfuric acid (dilute)

-

Dichloromethane (B109758) or Ether (for extraction)

-

Anhydrous magnesium sulfate (B86663)

-

Sodium bisulfite (for purification)

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve sodium hydroxide in water and add a solution of phenol in water.

-

Heat the mixture to 60-65°C with stirring.[9]

-

Slowly add chloroform to the reaction mixture over a period of 30 minutes, maintaining the temperature at 65-70°C.[5]

-

After the addition is complete, continue heating and stirring for an additional hour.[9]

-

Remove excess chloroform by steam distillation.[9]

-

Cool the reaction mixture and acidify with dilute sulfuric acid.[9]

-

Isolate the salicylaldehyde by steam distillation.[9]

-

Extract the distillate with dichloromethane or ether.[5]

-

Dry the organic extract over anhydrous magnesium sulfate and remove the solvent by distillation.[10]

-

For further purification, the crude salicylaldehyde can be treated with a sodium bisulfite solution to form a solid adduct, which is then filtered and decomposed with dilute acid to regenerate the pure aldehyde.[10]

Caption: Experimental workflow for the Reimer-Tiemann reaction.

The Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically glycerol (B35011) and boric acid or acetic acid.[11][12] This reaction is particularly effective for electron-rich phenols.[11]

Reaction Mechanism

The reaction mechanism involves the protonation of hexamine in the acidic medium, followed by its decomposition to generate an electrophilic iminium ion.[11] The electron-rich phenol then attacks the iminium ion, leading to the formation of a benzylamine (B48309) intermediate.[11] Subsequent intramolecular redox reactions and hydrolysis yield the final salicylaldehyde product.[11]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 4. researchgate.net [researchgate.net]

- 5. Sciencemadness Discussion Board - Preparation of Salicylaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 7. synarchive.com [synarchive.com]

- 8. elearning-chemistry.ro [elearning-chemistry.ro]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Duff reaction - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical and Spectroscopic Data of Salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) is an aromatic organic compound with the chemical formula C₇H₆O₂. It is a colorless to pale yellow oily liquid with a characteristic bitter almond-like odor. As a versatile precursor in organic synthesis, salicylaldehyde is a key building block for a wide range of pharmaceuticals, fragrances, and chelating agents. A thorough understanding of its physicochemical and spectroscopic properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the core physicochemical and spectroscopic data of salicylaldehyde, complete with experimental protocols and visual aids to facilitate its application in a laboratory setting.

Physicochemical Properties

The fundamental physical and chemical properties of salicylaldehyde are summarized in the table below. These parameters are crucial for its handling, storage, and application in various chemical reactions and formulations.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆O₂ | [1][2] |

| Molecular Weight | 122.12 g/mol | [1][2] |

| Appearance | Colorless to pale yellow oily liquid | [3][4] |

| Odor | Bitter almond-like | [3][4] |

| Melting Point | -7 °C (266 K) | [5][6] |

| Boiling Point | 196-197 °C (469-470 K) | [5][6] |

| Density | 1.146 g/cm³ at 25 °C | [5][6] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and benzene. | [7][8] |

| pKa | 8.37 | [8] |

| Refractive Index (n²⁰/D) | 1.573 | [8] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and characterization of salicylaldehyde. The following sections provide detailed spectroscopic data obtained from various analytical techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The spectrum of salicylaldehyde exhibits distinct signals for the aldehydic, hydroxyl, and aromatic protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic (-CHO) | ~9.9 | Singlet |

| Hydroxyl (-OH) | ~11.0 | Singlet |

| Aromatic (C₆H₄) | 7.0 - 7.6 | Multiplet |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of salicylaldehyde shows distinct peaks for the carbonyl carbon, the aromatic carbons, and the carbon bearing the hydroxyl group.

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~196 |

| C-OH | ~161 |

| Aromatic C-H | 117 - 137 |

| Aromatic C (quaternary) | ~120 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of salicylaldehyde shows strong absorption bands corresponding to the hydroxyl, carbonyl, and aromatic C-H and C=C bonds.

| Functional Group | Absorption Band (cm⁻¹) |

| O-H stretch (intramolecularly H-bonded) | 3400-3100 (broad) |

| Aromatic C-H stretch | 3100-3000 |

| Aldehydic C-H stretch | 2900-2800 and 2800-2700 |

| C=O stretch (conjugated aldehyde) | ~1668 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch | ~1282 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Salicylaldehyde, with its conjugated system, exhibits characteristic absorption bands in the UV region.

| Solvent | λmax (nm) |

| Ethanol/Water | ~325 |

Note: The position and intensity of absorption bands can be influenced by the solvent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. The mass spectrum of salicylaldehyde is characterized by a prominent molecular ion peak and several key fragment ions.

| m/z | Fragment |

| 122 | [M]⁺ (Molecular ion) |

| 121 | [M-H]⁺ |

| 93 | [M-CHO]⁺ |

| 65 | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure accurate and reproducible data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of salicylaldehyde in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is completely dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one drop of salicylaldehyde onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of salicylaldehyde of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

Perform serial dilutions to obtain a series of solutions with concentrations that will result in an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes.

-

Fill one cuvette with the pure solvent to be used as a blank.

-

Fill the other cuvette with the salicylaldehyde solution.

-

Place the blank cuvette in the reference beam and the sample cuvette in the sample beam of a double-beam UV-Vis spectrophotometer.

-

Record the spectrum over the desired wavelength range (e.g., 200-400 nm).

-

The wavelength of maximum absorbance (λmax) should be identified.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of salicylaldehyde into the mass spectrometer. For a volatile liquid like salicylaldehyde, this can be done via direct injection or through a gas chromatography (GC) interface.

-

Ionization: Utilize Electron Ionization (EI) as the ionization method. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the characterization of salicylaldehyde.

Caption: Relationship between spectroscopic techniques and the structural information they provide for salicylaldehyde.

Caption: General experimental workflow for the physicochemical and spectroscopic characterization of a chemical compound.

References

- 1. Salicylaldehyde(90-02-8) 13C NMR spectrum [chemicalbook.com]

- 2. Salicylaldehyde(90-02-8) 1H NMR spectrum [chemicalbook.com]

- 3. Solved Consider the IR spectrum of salicylaldehyde (ATR, | Chegg.com [chegg.com]

- 4. Solved 7) The 'H NMR spectrum at 400MHz of salicylaldehyde | Chegg.com [chegg.com]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. massbank.eu [massbank.eu]

- 8. homework.study.com [homework.study.com]

Salicylaldehyde Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Salicylaldehyde (B1680747), a versatile aromatic aldehyde, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, offering promising avenues for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of various salicylaldehyde derivatives, with a focus on their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.

Antimicrobial Activity

Salicylaldehyde derivatives have demonstrated potent activity against a wide range of pathogenic microorganisms, including bacteria and fungi. The antimicrobial efficacy is often attributed to the presence of the hydroxyl and aldehyde groups, which can interact with microbial enzymes and proteins.

Antibacterial Activity

Substituted salicylaldehydes and their Schiff base derivatives have shown significant antibacterial effects. Halogenated, nitro-substituted, and hydroxylated salicylaldehydes, in particular, exhibit high potency.[1][2] For instance, Schiff bases derived from sulfadiazine (B1682646) and various salicylaldehydes have shown high susceptibility against Staphylococcus species, including methicillin-resistant S. aureus (MRSA).[3] Mannich bases prepared from salicylaldehyde, morpholine, and various compounds with active hydrogen atoms also exhibit appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

Antifungal Activity

Azo derivatives of salicylaldehyde have been screened for their antifungal potential against strains such as Aspergillus flavus and Candida albicans.[5] Additionally, certain salicylaldehyde-derived α-alkenyl-γ and δ-lactams have exhibited potent antifungal activity against agricultural pathogens like Colletotrichum orbiculare.[6]

Table 1: Antimicrobial Activity of Salicylaldehyde Derivatives

| Compound Type | Microorganism | Activity Metric | Value | Reference |

| Substituted Salicylaldehydes | Aspergillus niger, Bacillus cereus, Candida albicans, Escherichia coli, Pseudomonas aeruginosa, Saccharomyces cerevisiae, Staphylococcus epidermidis | Inhibition Zone | Up to 49 mm | [1][2] |

| Sulfadiazine-Salicylaldehyde Schiff Bases | Methicillin-resistant S. aureus | MIC | From 7.81 µM | [3] |

| Sulfadiazine-Salicylaldehyde Schiff Bases | Candida sp., Trichophyton interdigitale | MIC | From 1.95 µM | [3] |

| Salicylaldehyde-derived Mannich Bases | B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans | Zone of Inhibition | Appreciable | [4] |

| Salicylaldehyde Hydrazone (SA-SB-1) | E. faecalis | MIC | 12 µg/mL | [7] |

| Salicylaldehyde Hydrazone (SA-SB-1) | S. aureus, P. aeruginosa, E. coli | MIC | 250 µg/mL | [7] |

| Salicylaldehyde Hydrazone (SA-SB-2) | E. faecalis | MIC | 12 µg/mL | [7] |

| Salicylaldehyde Hydrazone (SA-SB-2) | S. aureus, P. aeruginosa, E. coli | MIC | 250 µg/mL | [7] |

Anticancer Activity

The antiproliferative effects of salicylaldehyde derivatives have been extensively studied, with many compounds demonstrating significant cytotoxicity against various cancer cell lines.

Salicylaldehyde benzoylhydrazones, particularly those with methoxy (B1213986) group substitutions, have shown potent activity against leukemic cell lines at low micro- and nanomolar concentrations.[8][9] Some dimethoxy analogs have even displayed exceptional selectivity, showing no toxicity to normal human embryonic kidney cells.[8][9] The introduction of a methoxy group at the 3-position of salicylaldehyde-derived hydrazones leads to strong cytotoxic effects against acute myeloid leukemia (AML) HL-60 cells, while a methoxy group at the 5th position results in remarkable activity against the MCF-7 breast cancer cell line.[10]

Table 2: Anticancer Activity of Salicylaldehyde Derivatives

| Compound | Cell Line | Activity Metric | Value | Reference |

| 3-methoxysalicylaldehyde isonicotinoylhydrazone (mSIH) | Various human tumor cell lines | IC50 | Most active cytotoxic agent | [11] |

| Dimethoxy salicylaldehyde benzoylhydrazones | Leukemic cell lines | Activity | Potent at low micro- and nanomolar concentrations | [8][9] |

| 3-methoxysalicylaldehyde-derived hydrazones | AML HL-60 cells | Cytotoxicity | Strong | [10] |

| 5-methoxysalicylaldehyde hydrazones | MCF-7 breast cancer cells | IC50 | 0.91–3.54 µmol/L | [10] |

| Chitosan-functionalized salicylaldehyde thiosemicarbazones | MCF-7 cancer cells | Cell Viability | Lower than tumorigenic MDCK cells | [12] |

Antioxidant Activity

Many salicylaldehyde derivatives exhibit significant antioxidant properties, acting as free radical scavengers and reducing agents.

Secondary amine derivatives of salicylaldehyde have demonstrated remarkable antioxidant properties in ABTS and phenanthroline assays.[6][13] For example, one such derivative showed an IC50 value of 5.14 ± 0.11 µM in the ABTS assay, which is significantly lower than the standards BHT and BHA.[6][13] p-Nitrophenylhydrazone derivatives of salicylaldehyde also exhibit high free radical-scavenging activity.[14][15]

Table 3: Antioxidant Activity of Salicylaldehyde Derivatives

| Compound | Assay | Activity Metric | Value | Reference |

| Salicylaldehyde-derived secondary amine (Compound 2) | ABTS | IC50 | 5.14 ± 0.11 µM | [6][13] |

| Salicylaldehyde-derived secondary amine (Compound 5) | Phenanthroline | A0.5 | 9.42 ± 1.02 µM | [6][13] |

| p-Nitrophenylhydrazone derivative (Compound 3a) | DPPH | Antioxidant Activity | 92.42% (at 50 µg/mL) | [14] |

| Salicylaldehyde hydrazone | DPPH | IC50 | 11.69 µM | [16] |

| Salicylaldehyde azine | DPPH | IC50 | 216.60 µM | [16] |

Anti-inflammatory Activity

Salicylaldehyde derivatives have also been investigated for their anti-inflammatory potential. Salicylaldehyde 2-chlorobenzoyl hydrazone and its zinc(II) complex have shown the ability to inhibit nociception associated with the inflammatory response.[17][18] All studied compounds in this category demonstrated levels of inhibition of zymosan-induced peritonitis comparable or superior to indomethacin.[17][18] Furthermore, certain salicylaldehyde-derived secondary amines have displayed moderate anti-inflammatory activity as measured by the BSA denaturation assay.[6][13]

Table 4: Anti-inflammatory Activity of Salicylaldehyde Derivatives

| Compound | Model/Assay | Activity | Reference |

| Salicylaldehyde 2-chlorobenzoyl hydrazone (H2LASSBio-466) | Formalin test (first phase) | Active | [17][18] |

| [Zn(LASSBio-466)H2O]2 (Complex 1) | Formalin test (second phase) | Active | [17][18] |

| Salicylaldehyde 4-chlorobenzoyl hydrazone (H2LASSBio-1064) | Formalin test (both phases) | Active | [17] |

| Salicylaldehyde-derived secondary amines (Compounds 2 and 5) | BSA denaturation | Moderate activity | [6][13] |

| Salicylaldehyde Hydrazone (SA-SB-1) | LPS-stimulated RAW264.7 cells | IC50: 39.58 μM | [7] |

| Salicylaldehyde Hydrazone (SA-SB-2) | LPS-stimulated RAW264.7 cells | IC50: 55.64 μM | [7] |

Experimental Protocols

Synthesis of Salicylaldehyde Derivatives

A general and versatile method for synthesizing salicylaldehyde derivatives, particularly Schiff bases, involves the condensation reaction between salicylaldehyde (or its substituted derivatives) and a primary amine.

General Procedure for Schiff Base Synthesis:

-

Dissolve equimolar amounts of salicylaldehyde and the respective primary amine in a suitable solvent (e.g., ethanol, methanol).

-

Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.

-

Reflux the reaction mixture for a specified period (typically 2-4 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with a cold solvent, and dried.

-

Recrystallize the crude product from an appropriate solvent to obtain the pure Schiff base derivative.

For the synthesis of salicylaldehyde itself, the Reimer-Tiemann reaction is a classic method, involving the ortho-formylation of phenol (B47542) using chloroform (B151607) in a basic solution.[19]

Biological Activity Assays

Antimicrobial Susceptibility Testing (Disc Diffusion Method):

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the inoculum uniformly over the surface of an appropriate agar (B569324) medium.

-

Impregnate sterile paper discs with a known concentration of the test compound.

-

Place the discs on the inoculated agar surface.

-

Incubate the plates under suitable conditions.

-

Measure the diameter of the zone of inhibition around each disc.[1][2][4]

Antioxidant Activity (DPPH Radical Scavenging Assay):

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

-

Add different concentrations of the test compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

Calculate the percentage of radical scavenging activity.[14]

Anti-inflammatory Activity (BSA Denaturation Assay):

-

Prepare a solution of bovine serum albumin (BSA).

-

Add different concentrations of the test compound to the BSA solution.

-

Induce denaturation by heating the mixture.

-

Measure the turbidity of the solution spectrophotometrically.

-

Calculate the percentage inhibition of denaturation.[6]

Signaling Pathways and Mechanisms of Action

The biological activities of salicylaldehyde derivatives are mediated through various signaling pathways and molecular interactions.

Anticancer Mechanism: Some salicylaldehyde benzoylhydrazones are believed to exert their anticancer effects by interacting with key cellular targets like human cAbl kinase.[8] This interaction can disrupt downstream signaling pathways involved in cell proliferation and survival.

Caption: Proposed anticancer mechanism of salicylaldehyde derivatives via cAbl kinase inhibition.

Anti-inflammatory Mechanism: Salicylaldehyde hydrazones have been shown to inhibit the expression of pro-inflammatory mediators such as NF-κB, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[7] This suggests that these compounds can modulate inflammatory responses by interfering with key signaling cascades.

Caption: Inhibition of the NF-κB signaling pathway by salicylaldehyde derivatives.

Experimental Workflow

The development and evaluation of novel salicylaldehyde derivatives typically follow a structured workflow, from synthesis and characterization to biological screening and mechanistic studies.

Caption: A typical workflow for the development of salicylaldehyde-based therapeutic agents.

Conclusion

Salicylaldehyde derivatives represent a rich source of biologically active compounds with significant potential in drug discovery. Their diverse pharmacological properties, coupled with their synthetic accessibility, make them attractive candidates for the development of new treatments for a variety of diseases. Further research focusing on lead optimization, mechanistic studies, and in vivo evaluation is warranted to fully exploit the therapeutic potential of this versatile class of compounds.

References

- 1. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. ijies.net [ijies.net]

- 6. Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights [mdpi.com]

- 7. Salicylaldehyde-derived Hydrazones: Synthesis, characterization, antibacterial activity, antioxidant and anti-inflammatory effects on LPS-induced RAW264.7 macrophage cells, drug-likeness properties, and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Analgesic and anti-inflammatory activities of salicylaldehyde 2-chlorobenzoyl hydrazone (H(2)LASSBio-466), salicylaldehyde 4-chlorobenzoyl hydrazone (H(2)LASSBio-1064) and their zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. hkasme.org [hkasme.org]

An In-depth Technical Guide to Internal Hydrogen Bonding in Salicylaldehyde and Its Isomers

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the intramolecular hydrogen bonding present in salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and contrasts its properties with its non-intramolecularly bonded isomers, 3-hydroxybenzaldehyde (B18108) and 4-hydroxybenzaldehyde (B117250). It outlines the structural basis for this interaction and details the experimental and computational methodologies used for its characterization.

Introduction: The Significance of Intramolecular Hydrogen Bonding

Hydrogen bonding, a specific type of dipole-dipole interaction, plays a critical role in determining the structure, function, and properties of chemical and biological systems. When this interaction occurs within a single molecule, it is termed an intramolecular hydrogen bond (IHB). Salicylaldehyde, the ortho-isomer of hydroxybenzaldehyde, serves as a classic model for studying a strong IHB. The proximity of its hydroxyl (-OH) and aldehyde (-CHO) groups allows for the formation of a stable six-membered quasi-ring, which profoundly influences its chemical behavior and spectroscopic signature. In contrast, its meta- and para-isomers are incapable of forming such an internal bond due to the greater distance between these functional groups, leading them to engage in intermolecular hydrogen bonding instead.

Understanding the nuances of the IHB in salicylaldehyde is crucial for applications in drug design, where such interactions can dictate molecular conformation and receptor binding affinity, and in materials science for the development of novel functional materials. This guide details the theoretical underpinnings and practical analytical approaches to studying this phenomenon.

Structural Basis and Comparative Analysis of Isomers

The key difference between salicylaldehyde and its isomers lies in the relative positioning of the hydroxyl and aldehyde groups on the benzene (B151609) ring.

-

Salicylaldehyde (ortho-isomer): The adjacent placement of the -OH (hydrogen bond donor) and -CHO (hydrogen bond acceptor) groups facilitates the formation of a strong IHB. This interaction locks the molecule into a planar conformation.

-

3-Hydroxybenzaldehyde (meta-isomer) & 4-Hydroxybenzaldehyde (para-isomer): The functional groups in these isomers are too far apart to interact internally. Consequently, they form hydrogen bonds between molecules (intermolecular), leading to oligomeric or polymeric structures in the condensed phase.

This fundamental structural difference gives rise to distinct physicochemical properties, which are summarized below.

Diagram of Hydrogen Bonding Types

Caption: Contrasting H-bonding in salicylaldehyde isomers.

Quantitative Data Summary

The structural variations lead to measurable differences in the physical and spectroscopic properties of the isomers. The following tables summarize key quantitative data obtained from experimental and computational studies.

Table 1: Comparison of Physical Properties

| Property | Salicylaldehyde (ortho) | 4-Hydroxybenzaldehyde (para) | Rationale for Difference |

| Boiling Point | 197 °C | 247 °C (decomposes) | The IHB in salicylaldehyde prevents it from forming strong intermolecular H-bonds, resulting in a lower boiling point. The para-isomer's ability to form extensive intermolecular H-bonds requires more energy to break apart molecules. |

| Acidity (pKa) | ~8.0 - 8.3 | ~7.3 - 7.6 | Salicylaldehyde is a weaker acid because the IHB stabilizes the proton on the hydroxyl group, making it harder to donate. The para-isomer lacks this stabilization. |

| Water Solubility | Sparingly soluble | More soluble | The para-isomer can readily form intermolecular H-bonds with water, enhancing its solubility. The IHB in salicylaldehyde reduces its ability to H-bond with external water molecules. |

Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

| Vibrational Mode | Salicylaldehyde (ortho) | 4-Hydroxybenzaldehyde (para) | Interpretation |

| O-H Stretch | ~3200 (very broad) | ~3600-3200 (broad) | The strong IHB in salicylaldehyde significantly broadens and weakens the O-H stretching band, sometimes causing it to merge with C-H stretches. The para-isomer shows a more typical broad peak for intermolecular H-bonding. |

| C=O Stretch | ~1665 - 1668 cm⁻¹ | ~1680 - 1700 cm⁻¹ | The IHB in salicylaldehyde donates electron density to the carbonyl group, weakening the C=O double bond and lowering its stretching frequency. The para-isomer has a higher, more standard frequency for an aromatic aldehyde. |

Table 3: ¹H-NMR Chemical Shifts (δ, ppm)

| Proton | Salicylaldehyde (ortho) | 4-Hydroxybenzaldehyde (para) | Interpretation |

| Hydroxyl (-OH) | ~11.0 ppm (sharp, concentration-independent) | ~5.0 - 8.0 ppm (broad, concentration-dependent) | The hydroxyl proton in salicylaldehyde is strongly deshielded by the IHB and its chemical shift does not change with concentration. The para-isomer's proton signal is concentration-dependent due to the dynamic nature of intermolecular H-bonds. |

| Aldehyde (-CHO) | ~9.9 ppm | ~9.8 ppm | The aldehyde proton shifts are similar, though the electronic environment is slightly different. |

Table 4: Computed Geometric and Energetic Data (DFT)

| Parameter | Salicylaldehyde (ortho) | Method/Reference |

| H-Bond Energy | ~9 kcal/mol | B3LYP |

| O-H Bond Length | ~0.99 - 1.02 Å | DFT Calculations |

| H···O Distance | ~1.6 - 1.8 Å | DFT Calculations |

| O-H···O Angle | ~140 - 150° | DFT Calculations |

Experimental Protocols

Characterizing the IHB in salicylaldehyde relies on precise spectroscopic and computational methods.

Infrared (IR) Spectroscopy

Objective: To identify the effect of the IHB on the O-H and C=O stretching frequencies.

Methodology:

-

Sample Preparation: Prepare dilute solutions (~0.01 M) of salicylaldehyde and 4-hydroxybenzaldehyde in a non-polar, aprotic solvent (e.g., carbon tetrachloride, CCl₄, or hexane) to minimize intermolecular interactions. Prepare a neat sample of each isomer as a thin film between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the pure solvent or the empty sample compartment.

-

Record the spectrum of each sample from 4000 cm⁻¹ to 600 cm⁻¹.

-

Ensure a sufficient number of scans (e.g., 32 or 64) are co-added to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Compare the C=O stretching frequency (~1700-1650 cm⁻¹) for both isomers. A lower frequency for salicylaldehyde is indicative of the IHB.

-

Analyze the O-H stretching region (~3600-3200 cm⁻¹). Note the very broad, low-intensity signal for salicylaldehyde compared to the more defined peak for the para-isomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Concentration Dependence Study

Objective: To demonstrate the intramolecular nature of the H-bond in salicylaldehyde by showing the concentration-invariance of the hydroxyl proton's chemical shift.

Methodology:

-

Sample Preparation:

-

Prepare a series of solutions of both salicylaldehyde and 4-hydroxybenzaldehyde in a deuterated, non-H-bonding solvent (e.g., CDCl₃ or C₆D₆).

-

Concentrations should range from very dilute (e.g., 0.005 M) to concentrated (e.g., 1.0 M).

-

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H-NMR spectrum for each sample at a constant temperature.

-

Ensure the spectral window includes the range from 0 to 12 ppm.

-

-

Data Analysis:

-

Plot the chemical shift (δ) of the hydroxyl proton as a function of concentration for both isomers.

-

For salicylaldehyde, the plot should be a flat line, confirming the chemical shift is independent of concentration.

-

For 4-hydroxybenzaldehyde, the chemical shift should move downfield (to a higher ppm value) as concentration increases, which is characteristic of intermolecular hydrogen bonding.

-

Computational Modeling: Density Functional Theory (DFT)

Objective: To calculate the geometry, energy, and theoretical vibrational frequencies associated with the IHB.

Methodology:

-

Software: Use a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

-

Structure Building: Construct the 3D molecular structures of the salicylaldehyde conformers (one with the IHB, one with the -OH group rotated away).

-

Calculation Setup:

-

Method: Select a DFT functional, such as B3LYP.

-

Basis Set: Choose a suitable basis set, such as 6-311++G(d,p), which includes polarization and diffuse functions necessary for describing non-covalent interactions.

-

Task: Perform a geometry optimization followed by a frequency calculation for each conformer.

-

-

Data Analysis:

-

H-Bond Energy: The energy of the IHB can be estimated by the energy difference between the stable, H-bonded conformer and the higher-energy conformer where the -OH group is rotated away.

-

Geometric Parameters: Measure the O-H bond length, the H···O distance, and the O-H···O bond angle from the optimized structure.

-

Vibrational Frequencies: Compare the calculated C=O and O-H stretching frequencies with experimental IR data. Calculated frequencies are often scaled by a small factor (~0.96-0.98 for B3LYP) to better match experimental values.

-

Visualizing Workflows and Relationships

Experimental Workflow for Isomer Characterization

Caption: Workflow for distinguishing isomers via spectroscopy.

Structure-Property Logical Pathway

Caption: Relationship between structure and observed properties.

Conclusion

Salicylaldehyde provides a quintessential example of how a single, localized intramolecular hydrogen bond can dictate the global physicochemical and spectroscopic properties of a molecule. Its comparison with the meta- and para-isomers highlights the power of spectroscopic techniques like IR and NMR, augmented by computational DFT studies, to probe such subtle non-covalent interactions. For professionals in drug development and materials science, the principles demonstrated by this system are fundamental, as the presence or absence of an IHB can dramatically alter a molecule's conformation, solubility, and ability to interact with biological targets or other molecules in a material's matrix. A thorough understanding of these analytical workflows is therefore essential for rational molecular design and characterization.

An In-depth Technical Guide on the Synthesis and Characterization of Schiff Bases from Salicylaldehyde and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds formed through the condensation reaction of a primary amine with an aldehyde or ketone. Those derived from salicylaldehyde (B1680747) are of particular interest due to their facile synthesis, structural diversity, and wide range of applications, especially in medicinal chemistry and materials science. The presence of the hydroxyl group in the ortho position to the imine functionality allows for the formation of stable metal complexes, making them valuable chelating ligands.[1] This guide provides a comprehensive overview of the synthesis, reaction mechanism, and characterization of salicylaldehyde-derived Schiff bases, with a focus on experimental protocols and quantitative data relevant to researchers in drug development. These compounds have demonstrated significant potential as antimicrobial, antiviral, and anticancer agents.[2][3]

Reaction Mechanism and General Synthesis

The formation of a Schiff base is a reversible, two-step reaction.[2] The first step involves the nucleophilic addition of the primary amine to the carbonyl carbon of salicylaldehyde, resulting in the formation of a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield the final imine product.[4] The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, to facilitate the dehydration step.[5]

// Reactants

Salicylaldehyde [label=<

// Intermediates and Products

Hemiaminal [label=< Hemiaminal Intermediate>];

SchiffBase [label=<

Hemiaminal Intermediate>];

SchiffBase [label=< Schiff Base (Imine)>];

Water [label="H₂O"];

Schiff Base (Imine)>];

Water [label="H₂O"];

// Reaction Steps Salicylaldehyde -> Hemiaminal [label="Nucleophilic Addition"]; PrimaryAmine -> Hemiaminal; Hemiaminal -> SchiffBase [label="Dehydration"]; Hemiaminal -> Water [style=dashed];

} caption: "Reaction mechanism of Schiff base formation."

Experimental Protocols

The synthesis of Schiff bases from salicylaldehyde is typically a straightforward procedure involving the refluxing of equimolar amounts of the aldehyde and the desired primary amine in an alcoholic solvent.[6] Alternative methods, such as microwave irradiation and reactions in aqueous media, have also been developed to improve yields and reduce reaction times, aligning with the principles of green chemistry.[4][7]

General Experimental Workflow

The synthesis, purification, and characterization of salicylaldehyde Schiff bases follow a logical progression.

Detailed Experimental Protocol: Synthesis of 2-(((4-methylphenyl)imino)methyl)phenol

This protocol is adapted from the synthesis of a Schiff base ligand using p-toluidine (B81030) and salicylaldehyde.[5]

-

Preparation : Take a round-bottom flask with 20 mL of dry ethanol.

-

Reactant Addition : Add equimolar quantities of salicylaldehyde and p-toluidine to the flask. Add 4-5 drops of glacial acetic acid to catalyze the reaction.

-

Reaction : Stir the mixture using a magnetic stirrer for 30 minutes at room temperature. Then, heat the mixture in a silicon oil bath to 70-80°C and stir for 3 hours under an inert nitrogen atmosphere.

-

Isolation : After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate crystallization.

-

Purification : Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Drying and Characterization : Air dry the purified Schiff base product. Determine the yield and melting point, and further characterize using spectroscopic methods like FTIR and NMR.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of Schiff bases derived from salicylaldehyde and various primary amines, as reported in the literature.

Table 1: Synthesis and Physical Properties

| Schiff Base Name | Primary Amine Used | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 2-{[(Z)-(2-hydroxyphenyl)methylidene]amino}benzoic acid (SB1) | 2-Aminobenzoic acid | Methanol | 4-5 | 79 | 255-260 | [8][9] |

| 2-[(naphthalene-2-ylimino)methyl]phenol (SB3) | 2-Naphthylamine | Methanol | 4-5 | 85 | 160-165 | [8] |

| 2-[(Z)-(phenylimino)methyl]phenol (SB8) | Aniline | Methanol | 4-5 | 81 | 175-180 | [8] |

| {[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}propanoic acid | Alanine | Methanol | 5 | 96.08 | - | [10][11] |

| {[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}propanoic acid | Alanine | Methanol | 5 | 92 | - | [11] |

Table 2: Spectroscopic Characterization Data

| Schiff Base Name | IR (C=N stretch, cm⁻¹) | ¹H NMR (CH=N, ppm) | Reference |

| 2-{[(Z)-(2-hydroxyphenyl)methylidene]amino}benzoic acid (SB1) | 1618 | 8.55 | [8] |

| 2-[(naphthalene-2-ylimino)methyl]phenol (SB3) | 1616 | 8.68 | [8] |

| 2-[(Z)-(phenylimino)methyl]phenol (SB8) | 1614 | 8.58 | [8] |

| {[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}propanoic acid | 1737.06 | 8.22 | [11] |

| {[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}propanoic acid | 1612.30 | 8.4 | [11] |

| 4-[(2-hydroxybenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide | 1582-1570 | 8.89-9.16 | [12] |

Applications in Drug Development

Salicylaldehyde-derived Schiff bases are of significant interest in drug development due to their broad spectrum of biological activities. A notable application is their use as antimicrobial agents.[8][9]

Antimicrobial Activity

Many Schiff bases synthesized from salicylaldehyde exhibit moderate to good activity against various bacterial and fungal strains.[9] For instance, certain derivatives have shown minimum inhibitory concentrations (MICs) as low as 50 µg/mL against pathogens like P. aeruginosa and E. coli.[8][9] The antimicrobial potency of these compounds is often enhanced upon chelation with metal ions.[4] The proposed mechanism of action often involves the interference with essential cellular processes of the microorganisms.

The versatility and biological activity of salicylaldehyde Schiff bases make them promising candidates for the development of new therapeutic agents.[3][9] Further research, including quantitative structure-activity relationship (QSAR) studies, can aid in the design and synthesis of more potent and selective drug candidates.[13]

Conclusion